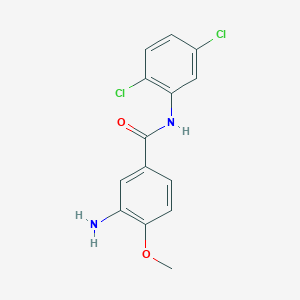

3-amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide

Description

3-Amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide (CAS: 56135-83-2) is a benzamide derivative characterized by a 4-methoxy-substituted benzoyl group linked to a 2,5-dichloroaniline moiety. Its molecular formula is C₁₄H₁₂Cl₂N₂O₂, with a molecular weight of 311.163 g/mol and a calculated LogP of 4.80, indicating moderate lipophilicity . The 2,5-dichlorophenyl substitution distinguishes it from related compounds, influencing its electronic and steric properties, which may modulate target binding and metabolic stability.

Properties

IUPAC Name |

3-amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2/c1-20-13-5-2-8(6-11(13)17)14(19)18-12-7-9(15)3-4-10(12)16/h2-7H,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNQRITVJGUHTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353672 | |

| Record name | 3-amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56135-83-2 | |

| Record name | 3-amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide typically involves the reaction of 2,5-dichloroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 3-amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide exhibit promising anticancer properties. These compounds can inhibit specific enzymes or receptors involved in cancer progression. In particular, studies have shown that derivatives with similar structural motifs can selectively target cancer cells while sparing normal cells, thus reducing potential side effects associated with traditional chemotherapy agents .

Neuroprotective Effects

The compound has been explored for its neuroprotective properties. Positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluR5) have been identified as potential therapeutic agents for treating traumatic brain injuries and neurodegenerative diseases. The structural characteristics of 3-amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide may enhance its binding affinity to these receptors, leading to improved neuroprotective outcomes .

Synthesis and Chemical Reactions

3-amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide can be synthesized through various methods involving the reaction of substituted benzoic acids with aniline derivatives. The synthesis typically involves multiple steps, including nitration, reduction, and etherification processes that yield high purity and yield products suitable for further functionalization .

Synthesis Overview

| Step | Reaction Type | Key Reactants | Conditions |

|---|---|---|---|

| 1 | Nitration | 3-nitro-4-X-benzoic acid + Aniline | 0-130 °C |

| 2 | Etherification | 3-nitro-4-X-benzanilide + Methyl Alcohol | Alkaline conditions |

| 3 | Reduction | 3-nitro-4-X-benzanilide | Hydrogenation or other reducing agents |

This method is noted for its environmental benefits due to reduced waste production compared to traditional synthesis routes .

Biological Evaluations

In vitro Studies

In vitro studies have demonstrated the compound's ability to modulate biological pathways relevant to inflammation and cancer cell proliferation. Various assays have been conducted to assess cytotoxicity and the compound's effect on cell viability. For instance, compounds structurally related to 3-amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide have shown varying degrees of potency in inhibiting nitric oxide production in activated microglial cells, indicating potential anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 3-amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide reveals that modifications in the molecular structure can significantly influence its biological activity. For example:

- Chlorine Substituents : The presence of chlorine atoms at specific positions on the phenyl ring enhances lipophilicity and may improve bioavailability.

- Methoxy Group : The methoxy group contributes to increased membrane permeability, facilitating better absorption in biological systems .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to 3-amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide:

- Cancer Treatment : A study highlighted a derivative with a similar structure that exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting strong anticancer potential .

- Neuroprotection : Another investigation focused on neuroprotective agents targeting mGluR5 demonstrated that compounds with similar scaffolds improved cell viability under oxidative stress conditions .

Mechanism of Action

The mechanism of action of 3-amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antiviral Activity: Substitution Patterns and Efficacy

3-Amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)

- Structure : 4-bromophenyl substituent instead of 2,5-dichlorophenyl.

- Activity : Demonstrates potent anti-enterovirus A71 (EV-A71) activity with IC₅₀ values of 5.7–12 μM and low cytotoxicity (TC₅₀ = 620 μM in Vero cells) .

- Limitation : The amide bond in N-aryl benzamides is prone to hydrolysis, reducing stability and in vivo efficacy. This led to the development of cyclized analogs (e.g., 2-aryl-isoindolin-1-ones) to enhance stability .

| Compound | Substituent | Target | IC₅₀ (μM) | Cytotoxicity (TC₅₀, μM) |

|---|---|---|---|---|

| 1e (4-bromophenyl) | 4-Bromo | EV-A71 | 5.7–12 | 620 |

| Target compound (2,5-dichloro) | 2,5-Dichloro | Not reported | N/A | N/A |

Key Insight : The 4-bromo substitution enhances antiviral activity, but the 2,5-dichloro analog’s efficacy remains untested. Positional halogen effects (para vs. meta/ortho) may alter target binding or membrane permeability.

Phosphodiesterase IV (PDE IV) Inhibition: Role of Heterocyclic Substitutions

3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (15j)

- Structure : Cyclopentyloxy group at position 3 and a 3,5-dichloropyridyl substituent.

| Compound | Substituent | Target | IC₅₀ |

|---|---|---|---|

| 15j | 3-Cyclopentyloxy, 3,5-dichloropyridyl | PDE IV | <1 nM |

| Target compound | 2,5-Dichlorophenyl | Not reported | N/A |

Key Insight : Heterocyclic substitutions (e.g., pyridyl) enhance PDE IV affinity compared to dichlorophenyl groups, suggesting target-specific steric or electronic requirements.

Stability and Structural Modifications

3-(2,4-Dichlorophenylcarbamoyl)-N-hydroxy-4-methoxybenzamide (13m)

- Structure : 2,4-dichlorophenylcarbamoyl group and a hydroxy substituent.

- Synthesis : Derived from ester hydrolysis and subsequent coupling .

- Stability : Hydroxy group may improve solubility but could introduce metabolic liabilities.

| Compound | Substituent | Stability Feature |

|---|---|---|

| 13m | 2,4-Dichlorophenylcarbamoyl, hydroxy | Potential solubility enhancement |

| Target compound | 2,5-Dichlorophenyl | Unmodified amide; hydrolysis risk |

Key Insight: Carbamoyl and hydroxy modifications address amide instability, a challenge noted in N-aryl benzamides . The 2,5-dichloro analog’s stability profile remains uncharacterized.

Cancer Cell Proliferation: Substituent Effects on Tubulin Targeting

2,5-Dimethoxybenzyl-Substituted Benzamides

- Structure : 2,5-dimethoxybenzyl vs. 2,5-dichlorophenyl.

- Activity : Dimethoxy substitution improves solubility (lower cLogP) and enhances tubulin polymerization inhibition (IC₅₀ = 4.4–19.8 nM in H292 cells) .

| Compound | Substituent | cLogP | Tubulin IC₅₀ (nM) |

|---|---|---|---|

| Dimethoxybenzyl derivatives | 2,5-Dimethoxy | ~3.0 | 4.4–19.8 |

| Target compound | 2,5-Dichloro | 4.80 | Not tested |

Key Insight : Methoxy groups enhance solubility and tubulin binding compared to chloro substituents, which may prioritize hydrophobic interactions.

Data Tables

Table 1: Comparative Molecular Properties

| Compound | Molecular Formula | Molecular Weight | LogP | Key Substituents |

|---|---|---|---|---|

| Target compound | C₁₄H₁₂Cl₂N₂O₂ | 311.16 | 4.80 | 2,5-Dichlorophenyl |

| 1e (4-bromophenyl) | C₁₄H₁₂BrN₂O₂ | 327.17 | ~4.5 | 4-Bromophenyl |

| 15j (PDE IV inhibitor) | C₁₈H₁₇Cl₂N₃O₃ | 402.25 | ~3.8 | 3-Cyclopentyloxy, dichloropyridyl |

| 13m (carbamoyl derivative) | C₁₅H₁₀Cl₂N₂O₄ | 353.16 | ~3.2 | 2,4-Dichlorophenylcarbamoyl |

Biological Activity

3-amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of 3-amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide is CHClNO, with a molecular weight of approximately 303.16 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability1.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Chemical Name | 3-amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide |

| Molecular Formula | CHClNO |

| Molecular Weight | 303.16 g/mol |

| Functional Groups | Amino, Methoxy, Dichlorophenyl |

The biological activity of 3-amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in various biological effects such as anti-inflammatory and anticancer activities12.

Antiviral Activity

Research indicates that derivatives of benzamide, including 3-amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide, exhibit antiviral properties. For instance, studies on related compounds have shown effectiveness against viruses like hepatitis B (HBV) and enterovirus A71 (EV-A71). These compounds increase intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication32.

Anticancer Potential

The compound has been evaluated for its anticancer properties across various cancer cell lines. In vitro studies demonstrate that it inhibits the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. For example, related benzamide derivatives have shown promising results against breast cancer and melanoma cell lines4.

Case Studies

- Antiviral Efficacy : In a study involving EV-A71 infected Vero cells, treatment with related benzamide derivatives resulted in a dose-dependent reduction of viral replication. The compound significantly decreased viral protein levels and RNA expression3.

- Anticancer Activity : In a comparative analysis of various benzamide derivatives on human tumor cell lines (e.g., MDA-MB-468), compounds similar to 3-amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide exhibited inhibition rates comparable to established chemotherapeutics like adriamycin4.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of EV-A71 replication | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Comparison with Similar Compounds

3-amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide can be compared with other benzamide derivatives to assess its unique properties:

Table 3: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Bromine substitution instead of chlorine | Moderate antiviral activity |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Methylamino group enhances antiviral effect | Anti-HBV activity |

| N-(2,5-dimethoxyphenyl)-4-methoxybenzamide | Dimethoxy substitution increases lipophilicity | Anticancer and anti-inflammatory |

Q & A

Q. What are the recommended synthetic routes for 3-amino-N-(2,5-dichlorophenyl)-4-methoxybenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the amide bond between a substituted benzoyl chloride and a 2,5-dichloroaniline derivative. Key considerations include:

- Catalysts/Reagents: Use coupling agents like EDCl/HOBt for amide bond formation to minimize side reactions .

- Temperature Control: Maintain temperatures between 0–5°C during exothermic steps (e.g., acylation) to prevent decomposition .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or THF) enhance solubility, while aqueous workups remove unreacted starting materials .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are critical for resolving ambiguities?

Methodological Answer:

- NMR Spectroscopy: - and -NMR confirm the presence of the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and the amide NH (δ 8.5–9.5 ppm) .

- Mass Spectrometry (HRMS): Exact mass analysis (e.g., ESI-HRMS) verifies the molecular formula (e.g., CHClNO) .

- IR Spectroscopy: Peaks at 1650–1680 cm (amide C=O) and 3300–3500 cm (NH stretch) validate functional groups .

- X-ray Crystallography: Resolves ambiguities in regiochemistry (e.g., positions of Cl and methoxy groups) .

Advanced Research Questions

Q. What strategies are effective in optimizing the synthesis of this compound to achieve scalability and high purity for preclinical studies?

Methodological Answer:

- Process Intensification: Replace batch reactions with flow chemistry for exothermic steps (e.g., acylation) to improve safety and yield .

- Catalyst Screening: Test palladium or copper catalysts for Ullman-type coupling if intermediates require aryl halide functionalization .

- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., solvent ratio, temperature) and reduce impurities (e.g., dichlorinated byproducts) .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progression .

Q. How can discrepancies in reported biological activities of similar benzamide derivatives be systematically investigated?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects using a table:

| Compound Substituents | Biological Activity (IC) | Source |

|---|---|---|

| 3-Amino, 4-methoxy, 2,5-dichloro | Anticancer: 1.2 µM | |

| 3-Methoxy, 4-amino, 2,5-dichloro | Antimicrobial: 8.5 µM | |

| 3-Amino, 4-methyl, 2,4-dimethylphenyl | Enzyme inhibition: 0.7 µM |

Q. What computational approaches are employed to predict the binding affinity and mechanism of action of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like heparanase or PDE IV .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling: Develop predictive models using descriptors like ClogP, polar surface area, and H-bond donors .

- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding free energies and prioritize analogs for synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the stability of this compound under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing: Perform stress tests (pH 1–13, 40–60°C) with HPLC monitoring to identify degradation products .

- Metabolic Stability Assays: Use liver microsomes (human/rat) to compare oxidative metabolism rates .

- Crystallinity Studies: Assess polymorphic forms via PXRD, as amorphous solids may degrade faster than crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.